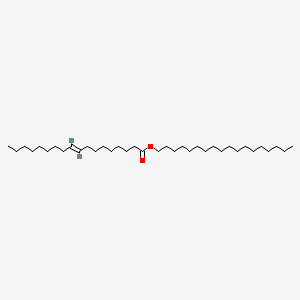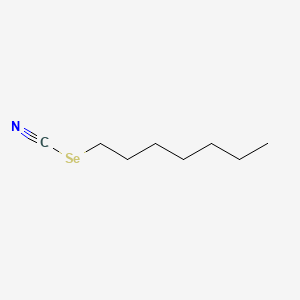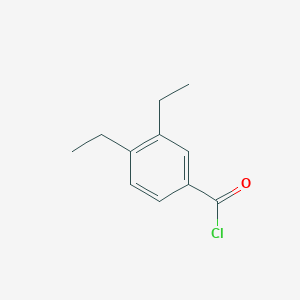![molecular formula C21H33Li2N7O13P2S B13817841 dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Dephosphocoenzyme A is a crucial intermediate in the biosynthesis of coenzyme A, an essential cofactor involved in numerous metabolic and energy-yielding reactions. Coenzyme A plays a vital role in the regulation of key metabolic enzymes and is required in several biosynthetic pathways, including fatty acid and polyketide syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3’-Dephosphocoenzyme A is synthesized from 4-phosphopantetheine by the enzyme phosphopantetheine adenylyltransferase. This enzyme catalyzes the transfer of the γ-phosphate of adenosine triphosphate to 4-phosphopantetheine, resulting in the formation of 3’-Dephosphocoenzyme A .
Industrial Production Methods: In industrial settings, the production of 3’-Dephosphocoenzyme A involves the use of recombinant DNA technology to express the necessary enzymes in microbial hosts. These hosts are then cultured under optimized conditions to maximize the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Dephosphocoenzyme A undergoes several types of chemical reactions, including phosphorylation, where it is converted to coenzyme A by the enzyme dephospho-CoA kinase . This reaction involves the transfer of a phosphate group from adenosine triphosphate to 3’-Dephosphocoenzyme A, resulting in the formation of coenzyme A and adenosine diphosphate .
Common Reagents and Conditions: The phosphorylation reaction typically requires adenosine triphosphate as a phosphate donor and dephospho-CoA kinase as the catalyst. The reaction is carried out under physiological conditions, with optimal pH and temperature to ensure maximum enzyme activity .
Major Products: The primary product of the phosphorylation reaction is coenzyme A, a vital cofactor in various metabolic pathways .
Aplicaciones Científicas De Investigación
3’-Dephosphocoenzyme A has a wide range of applications in scientific research:
Mecanismo De Acción
3’-Dephosphocoenzyme A exerts its effects through its conversion to coenzyme A by the enzyme dephospho-CoA kinase. This conversion is essential for the biosynthesis of coenzyme A, which acts as an acyl group carrier and carbonyl activating group in metabolism . The molecular targets and pathways involved include the regulation of key metabolic enzymes and the facilitation of various biosynthetic pathways .
Comparación Con Compuestos Similares
- Coenzyme A
- 4-Phosphopantetheine
- Adenosine triphosphate
- Adenosine diphosphate
Comparison: 3’-Dephosphocoenzyme A is unique in its role as an intermediate in the biosynthesis of coenzyme A. Unlike coenzyme A, which is the final product, 3’-Dephosphocoenzyme A serves as a precursor that undergoes phosphorylation to form coenzyme A . This intermediate step is crucial for the regulation of coenzyme A levels within the cell and ensures the proper functioning of various metabolic pathways .
Propiedades
Fórmula molecular |
C21H33Li2N7O13P2S |
|---|---|
Peso molecular |
699.5 g/mol |
Nombre IUPAC |
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate |
InChI |
InChI=1S/C21H35N7O13P2S.2Li/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28;;/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26);;/q;2*+1/p-2/t11-,14-,15-,16?,20-;;/m1../s1 |
Clave InChI |
NCHDIOYYNQSVFI-PYNNHSTLSA-L |
SMILES isomérico |
[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O |
SMILES canónico |
[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)


![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)


